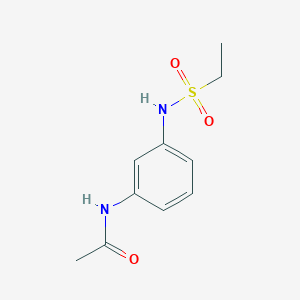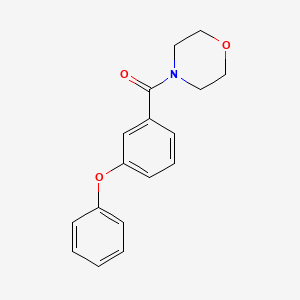
N-(3-ethanesulfonamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethanesulfonamidophenyl)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both sulfonamide and acetamide functional groups in this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethanesulfonamidophenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve 3-aminophenylacetamide in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-(3-ethanesulfonamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the sulfonamide group to a sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
N-(3-ethanesulfonamidophenyl)acetamide has several applications in scientific research, including:
作用機序
The mechanism of action of N-(3-ethanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- N-(4-ethanesulfonamidophenyl)acetamide
- N-(3-methanesulfonamidophenyl)acetamide
- N-(3-ethanesulfonamidophenyl)propionamide
Uniqueness
N-(3-ethanesulfonamidophenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which influences its biological activity and chemical reactivity. Compared to its analogs, this compound exhibits a distinct profile in terms of its antimicrobial and anticancer properties .
特性
IUPAC Name |
N-[3-(ethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-16(14,15)12-10-6-4-5-9(7-10)11-8(2)13/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWJPQPCIMONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5491003.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]pyridine-4-carboximidamide](/img/structure/B5491006.png)
![N-butyl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5491014.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![4-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5491037.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B5491038.png)
![N-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5491044.png)
![4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5491048.png)
![METHYL 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5491049.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)
![1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5491074.png)
![(1-ethyl-3-methylpyrazol-4-yl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5491085.png)
![ethyl 4-[(E)-[1-[3-(diethylamino)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5491087.png)
